An In-depth Technical Guide on the Core Physical and Chemical Properties of 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
An In-depth Technical Guide on the Core Physical and Chemical Properties of 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), a versatile bicyclic amidine base widely employed in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Physical Properties of DBN
1,5-Diazabicyclo[4.3.0]non-5-ene is a clear, colorless to yellowish liquid at room temperature.[1] It is known to be air-sensitive and should be handled accordingly.[1] Key quantitative physical properties are summarized in the table below.
Table 1: Physical Properties of DBN
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂ | [2][3] |
| Molecular Weight | 124.18 g/mol | [2][3] |
| Appearance | Clear colorless to yellowish liquid | [1][4] |
| Boiling Point | 95-98 °C at 7.5 mmHg238.3 ± 9.0 °C at 760 mmHg | [4][2] |
| Density | 1.005 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.519 | [4] |
| pKa | 12.713.42 ± 0.20 (Predicted) | [5][4] |
| LogP | 0.18 | [2] |
| Flash Point | 94.4 ± 0.0 °C | [2] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [2] |
Chemical Properties and Reactivity of DBN
DBN is a strong, sterically hindered, non-nucleophilic organic base.[6][7] Its basicity is a key feature, making it a valuable reagent and catalyst in a wide array of organic transformations.[6]
Key Chemical Characteristics:
-
Strong Organic Base: DBN is a potent proton acceptor, comparable in strength to other amidine bases like DBU.[5][7] This allows it to deprotonate a variety of organic substrates.
-
Non-Nucleophilic Nature: Due to its bulky bicyclic structure, DBN is a poor nucleophile, which minimizes unwanted side reactions in base-mediated transformations.[6]
-
Catalytic Activity: It is an effective catalyst for numerous reactions, including dehydrohalogenations, base-catalyzed rearrangements, and aldol (B89426) condensations.[1][6][8]
-
Solubility: DBN is soluble in water, chloroform, and methanol.[1][4]
Applications in Organic Synthesis:
-
Elimination Reactions: DBN is widely used to promote dehydrohalogenation reactions, leading to the formation of alkenes.[6][8]
-
Condensation Reactions: It serves as a catalyst for aldol and other condensation reactions.[1][6]
-
Rearrangements: DBN can facilitate various base-catalyzed molecular rearrangements.[8]
-
Other Applications: It is also utilized as a curing agent for resins and as a catalyst in the production of polyurethanes.[1]
Experimental Protocols
3.1. Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of a small quantity of a liquid organic compound.
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or oil bath), and sample of DBN.
-
Procedure:
-
A small amount of DBN is placed in the small test tube.
-
The capillary tube is inverted and placed inside the test tube containing the DBN.
-
The test tube assembly is attached to a thermometer.
-
The entire assembly is placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
The side arm of the Thiele tube is gently heated, causing the bath to circulate and heat the sample evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
3.2. Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how light bends as it passes through a substance and is a useful physical constant for liquid identification.
-
Apparatus: Abbe refractometer, light source (e.g., sodium lamp), dropper, and a sample of DBN.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of DBN are placed on the prism of the refractometer.
-
The prism is closed, and the light source is positioned to illuminate the sample.
-
The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus.
-
The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded.
-
3.3. Determination of pKa (Potentiometric Titration)
This method involves titrating a solution of the base with a strong acid and monitoring the pH change to determine the acid dissociation constant of the conjugate acid.
-
Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, and standardized solutions of a strong acid (e.g., 0.1 M HCl) and the base (DBN) in a suitable solvent (e.g., water or a water-acetonitrile mixture).
-
Procedure:
-
A known volume and concentration of DBN solution are placed in a beaker with a magnetic stir bar.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The standardized strong acid is added in small, known increments from the burette.
-
After each addition, the solution is stirred, and the pH is recorded once it stabilizes.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of acid added.
-
The pKa is determined from the pH at the half-equivalence point.
-
3.4. DBN-Catalyzed Dehydrohalogenation of an Alkyl Halide (General Protocol)
This protocol outlines a general procedure for an elimination reaction using DBN.
-
Materials: Alkyl halide (substrate), DBN (base), and a suitable aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or acetonitrile).
-
Procedure:
-
The alkyl halide is dissolved in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
DBN (typically 1.1 to 1.5 molar equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and monitored by a suitable analytical technique (e.g., thin-layer chromatography (TLC) or gas chromatography (GC)) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is typically washed with water to remove the DBN hydrohalide salt.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alkene product.
-
The product can be further purified by distillation or chromatography.
-
Visualizations
Caption: Workflow for Boiling Point Determination.
Caption: DBN-Catalyzed Dehydrohalogenation.
References
- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. davjalandhar.com [davjalandhar.com]
- 3. refractometer.pl [refractometer.pl]
- 4. 1,5-Diazabicyclo[4.3.0]non-5-ene(3001-72-7) 1H NMR [m.chemicalbook.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. spectrabase.com [spectrabase.com]
- 7. scribd.com [scribd.com]
- 8. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
